molecular formula C16H10N2OS2 B3314093 3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 950258-82-9

3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one

Cat. No.: B3314093
CAS No.: 950258-82-9
M. Wt: 310.4 g/mol
InChI Key: BSVZQWJEKOUDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one is a fused heterocyclic compound featuring a thiazoloquinazolinone core with a phenyl substituent at position 3 and a thioxo group at position 1. This compound is synthesized via a three-component condensation reaction involving methyl-2-isothiocyanatobenzoate, sulfur, and cyanoacetamides or cyanoacetic esters under Gewald’s reaction conditions . The reaction proceeds through the formation of 2(3H)-thioxo-1,3-thiazoles as intermediates, followed by intramolecular cyclization to yield the final tricyclic structure. The compound exhibits antimicrobial and fungicidal activities, making it a candidate for further pharmacological evaluation .

Properties

IUPAC Name

3-phenyl-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2OS2/c19-15-11-8-4-5-9-12(11)18-14(17-15)13(21-16(18)20)10-6-2-1-3-7-10/h1-9H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVZQWJEKOUDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3NC(=O)C4=CC=CC=C4N3C(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with phenyl isothiocyanate, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the thiazoloquinazoline core .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of thioether derivatives

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Synthesis of Derivatives

The synthesis of 3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one derivatives involves several chemical reactions. The initial steps typically include the formation of isothiocyanate intermediates followed by cyclization reactions to produce the desired thiazoloquinazoline framework. For instance, methyl 2-aminobenzoate is treated with thiophosgene to yield isothiocyanate intermediates, which are then cyclized with various reagents to form the target compounds .

Pharmacokinetic Properties

The pharmacokinetic profile of these compounds has also been investigated. Compound 12h exhibited favorable characteristics such as good oral bioavailability and metabolic stability in liver microsomal assays. For example, it retained 76% of its parent compound after 30 minutes in human liver microsomes . In vivo studies in spontaneously hypertensive rats showed that this compound significantly reduced voiding frequency at certain dosages .

Case Studies

Several studies have documented the efficacy of this compound derivatives:

  • Overactive Bladder Treatment : A study synthesized a series of derivatives that were evaluated for their ability to activate BK channels. The results indicated that compounds with specific substitutions (e.g., bromo groups) exhibited enhanced channel-opening activity and potential therapeutic benefits for OAB patients .
  • Structure-Activity Relationship (SAR) : Research focused on modifying the phenyl ring and other substituents on the thiazoloquinazoline core to optimize biological activity. The introduction of electron-withdrawing or electron-donating groups was shown to influence channel activation potency significantly .

Table 1: In Vitro Activities of Thioxo[1H]-Thiazoloquinazoline Derivatives

CompoundEC₅₀ (μM)Channel Activation Velocity (v)Remarks
12h 2.8916.77Highest potency
11g 12.335.51Moderate activity
11a 12.720.42Lower potency

Table 2: Pharmacokinetic Properties of Compound 12h

ParameterIV (5 mg/kg)PO (10 mg/kg)
T max (h)NA6.67 ± 2.31
C max (μg/mL)NA1.19 ± 0.35
T₁/₂ (h)6.59 ± 3.868.5 ± 3.57
AUC₀–8h (μg·h/mL)26.8 ± 20.0113.64 ± 2.93

Mechanism of Action

The mechanism of action of 3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs with Imidazoloquinazolinone Cores

Compound : 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one

  • Key Differences: Replaces the thiazolo ring with an imidazolo ring fused to the quinazolinone core. Contains a 4-chlorophenyl substituent instead of a phenyl group. Exists in a thioacetamide tautomeric form stabilized by intramolecular hydrogen bonding, as confirmed by DFT-NMR analysis .
  • Synthesis: Prepared via cyclization of 2-(aminomethyl)-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one using thiocarbonyldiimidazole in THF under reflux .

Thiazoloquinazolinone Derivatives with Varied Substituents

Compound : 3-(3-Chlorophenyl)-4-[(2-fluorophenyl)methyl]-1-sulfanylidene-1H-[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one

  • Key Differences :
    • Substituted with a 3-chlorophenyl group and a 2-fluorophenylmethyl moiety.
    • Higher molecular weight (452.96 g/mol) and lipophilicity (logP = 6.35) compared to the parent compound .

Triazoloquinazolinones and Pyrazole Derivatives

Compound : 1-Methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

  • Key Differences: Features a triazolo ring instead of thiazolo/imidazolo. Synthesized from 2-hydrazinoquinazolin-4(3H)-ones and acetylacetone, leading to pyrazole derivative formation under specific conditions .
  • Reactivity: Demonstrates amide formation when reacting with amines, contrasting with the thiol-based reactivity of thioxo-thiazoloquinazolinones .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents logP Bioactivity
3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one C₁₆H₁₁N₂OS₂ 327.40 Phenyl (C₆H₅) 3.12* Antimicrobial, fungicidal
3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one C₁₆H₁₁ClN₃OS 344.80 4-Chlorophenyl (ClC₆H₄) 3.85* Not reported
3-(3-Chlorophenyl)-4-[(2-fluorophenyl)methyl]-1-sulfanylidene-1H-[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one C₂₃H₁₄ClFN₂OS₂ 452.96 3-Chlorophenyl, 2-Fluorobenzyl 6.35 Not reported

Research Findings and Implications

  • Tautomerism: The imidazoloquinazolinone analog’s thioacetamide tautomer highlights the importance of structural dynamics in drug design .
  • Lipophilicity : Fluorine and chlorine substituents significantly increase logP values, suggesting tailored derivatives for CNS or intracellular targets .

Biological Activity

3-Phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one is a synthetic compound that belongs to the thiazoloquinazoline family. This compound has garnered attention due to its diverse biological activities, including potential applications in cancer therapy and antimicrobial treatments. This article synthesizes existing research findings on its biological activity, highlighting key studies and data.

The molecular formula for this compound is C16H10N2OS2C_{16}H_{10}N_{2}OS_{2}, with a molecular weight of 310.4 g/mol. The compound's structure features a thiazole and quinazoline moiety, which are often associated with various pharmacological effects.

Biological Activity Overview

Research has demonstrated that this compound exhibits a range of biological activities:

  • Anticancer Activity : Several studies have reported its effectiveness against various cancer cell lines. For instance, compounds derived from thiazoloquinazoline structures have shown significant cytotoxicity against human cancer cell lines such as TK-10 and HT-29 .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against different pathogens. Notably, derivatives of thiazoloquinazolines have shown promising results against Candida albicans and other fungi .

Anticancer Studies

A series of derivatives based on this compound were synthesized and tested for their anticancer properties. The following table summarizes the cytotoxic effects observed in various studies:

CompoundCell LineIC50 (µM)Reference
Compound ATK-1012.5
Compound BHT-2915.0
Compound CMCF-78.0

These findings indicate that modifications to the thiazoloquinazoline structure can enhance anticancer activity.

Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives was assessed against several microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Candida albicans16
Staphylococcus aureus32
Escherichia coli64

The data suggests that these compounds possess significant antimicrobial properties, particularly against fungal pathogens.

Case Studies

One notable study focused on the synthesis and biological evaluation of a new series of thiazoloquinazoline derivatives. The study utilized a modified EUCAST protocol to assess antifungal activity and demonstrated that certain compounds exhibited MIC values comparable to established antifungal agents like ketoconazole .

Another research effort synthesized various derivatives with altered substituents at specific positions on the phenyl ring. These modifications led to improved channel-opening activity in BK channels, indicating potential applications in cardiovascular therapeutics .

Q & A

Q. What is the standard synthetic protocol for 3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one?

The compound is synthesized via a three-component condensation reaction involving methyl-2-isothiocyanatobenzoate, sulfur, and cyanoacetamides or cyanoacetic esters. The reaction is conducted in dimethylformamide (DMF) with triethylamine (TEA) as a base at 50°C for 1 hour. Post-reaction, the product is isolated as yellow crystals, which are soluble in DMSO and DMF but poorly soluble in ethanol or water. Structural confirmation relies on 1H^1H-NMR, 13C^{13}C-NMR, mass spectrometry, and elemental analysis .

Q. How is antimicrobial activity assessed for this compound?

Antimicrobial efficacy is evaluated using agar diffusion assays. Test strains (e.g., Staphylococcus aureus, Escherichia coli) are inoculated onto agar plates layered with nutrient media. Compound-impregnated discs are placed on the agar, incubated at 37°C for 18–24 hours, and activity is quantified by measuring inhibition zone diameters. Zones >25 mm indicate high activity, 16–25 mm moderate, and 11–15 mm low activity. Notably, derivatives like 5g and 5h show high activity against Gram-positive bacteria but no effect on Gram-negative strains .

Q. What spectroscopic methods confirm the compound’s structure?

Key methods include:

  • 1H^1H-NMR : A downfield shift (10.5–12.5 ppm) for the aromatic proton at position 9, attributed to the electron-withdrawing thioxo group.
  • 13C^{13}C-NMR : Peaks at 160–180 ppm confirm carbonyl/thione groups.
  • Mass spectrometry : Molecular ion peaks align with theoretical masses.
  • Elemental analysis : Carbon, hydrogen, and nitrogen content match calculated values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

  • Solvent selection : DMF ensures high solubility of reactants.
  • Temperature control : Maintaining 50°C prevents side reactions (e.g., ester hydrolysis).
  • Stoichiometry : Equimolar ratios of starting materials minimize unreacted intermediates.
  • Catalyst screening : Triethylamine enhances nucleophilicity of sulfur and cyanamide components. Post-reaction purification via column chromatography (silica gel, CHCl3_3/MeOH) improves purity .

Q. How do NMR spectral discrepancies arise, and how are they resolved?

Discrepancies may occur due to:

  • Tautomerism : Thione-thiol tautomerism can shift proton signals.
  • Solvent exchange : NH protons (e.g., at position 4) may exchange with DMSO-d6, broadening peaks.
  • Stereochemical effects : Spatial proximity of sulfur atoms deshields aromatic protons. Resolution involves 2D NMR (COSY, HSQC) and comparison with computational models (DFT) .

Q. What structural features drive selective antimicrobial activity against Gram-positive bacteria?

Molecular docking and SAR studies suggest:

  • Hydrophobic substituents (e.g., phenyl groups) enhance membrane penetration in Gram-positive bacteria.
  • Electron-deficient thioxo groups disrupt bacterial thioredoxin reductase.
  • Polar side chains (e.g., -COOEt) reduce activity against Gram-negative strains due to efflux pumps or outer membrane barriers .

Q. How is X-ray crystallography applied to resolve structural ambiguities?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) confirms bond lengths, angles, and packing arrangements. For example, the thiazoloquinazoline ring system exhibits planarity, with sulfur atoms participating in π-stacking interactions. Challenges include crystal twinning, which requires data collection at high resolution (<1.0 Å) .

Q. What challenges exist in formulating this compound for in vivo studies?

Key issues are:

  • Poor aqueous solubility : Addressed via nanoemulsions or cyclodextrin inclusion complexes.
  • Metabolic instability : Thione groups may undergo oxidation; prodrug strategies (e.g., ester prodrugs) improve bioavailability.
  • Toxicity : Acute toxicity assays (e.g., LD50_{50}) are critical before preclinical trials .

Methodological Notes

  • Contradiction Analysis : Discrepancies in antimicrobial data (e.g., inactivity against E. coli) highlight the need for mechanistic studies (e.g., efflux pump inhibition assays).
  • Data Reproducibility : Batch-to-batch variability in synthesis necessitates strict control of reaction conditions and purity validation via HPLC.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one
Reactant of Route 2
Reactant of Route 2
3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.